Trifluoromethanol

Catalog No.
S579833
CAS No.
1493-11-4
M.F
CHF3O
M. Wt
86.013 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethanol

CAS Number

1493-11-4

Product Name

Trifluoromethanol

IUPAC Name

trifluoromethanol

Molecular Formula

CHF3O

Molecular Weight

86.013 g/mol

InChI

InChI=1S/CHF3O/c2-1(3,4)5/h5H

InChI Key

WZCZNEGTXVXAAS-UHFFFAOYSA-N

SMILES

C(O)(F)(F)F

Synonyms

trifluoromethanol

Canonical SMILES

C(O)(F)(F)F

Description

The exact mass of the compound Trifluoromethanol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Solvent:

  • Due to its unique properties, trifluoromethanol is a valuable solvent in various scientific fields. It possesses several characteristics that make it attractive for research, including:
    • High polarity: This allows it to dissolve a wide range of polar solutes, including biological molecules like proteins and carbohydrates. Source: National Institutes of Health: )
    • Hydrogen bond donor and acceptor: This enables it to form hydrogen bonds with other molecules, which can be crucial for studying protein folding and protein-ligand interactions. Source: Royal Society of Chemistry:
    • Relatively high boiling point (101 °C): This allows for reactions and experiments to be conducted at elevated temperatures. Source: Sigma-Aldrich:

Studying Protein Folding and Stability:

  • Trifluoromethanol is a valuable tool for understanding protein folding and stability. Its ability to mimic the cellular environment and interact with proteins through hydrogen bonding makes it useful for:
    • Investigating the effect of solvent conditions on protein folding and stability. Source: National Institutes of Health: )
    • Studying protein-protein interactions and protein-ligand binding. Source: Journal of the American Chemical Society:

Other Applications:

  • Trifluoromethanol also finds use in other areas of scientific research, such as:
    • Electrochemistry: As a solvent for studying electrochemical reactions. Source: ScienceDirect:
    • Organic synthesis: As a reagent or catalyst in various organic reactions. Source: American Chemical Society:

Trifluoromethanol is a synthetic organic compound with the chemical formula CHF₃O. It is recognized as the simplest perfluoroalcohol and is also known as perfluoromethanol or trifluoromethyl alcohol. This compound appears as a colorless gas at room temperature and is characterized by its instability under standard conditions. Trifluoromethanol has a melting point of approximately -82 °C and a boiling point around -20 °C, which is notably lower than that of methanol due to the absence of intramolecular hydrogen-fluorine bonds .

, primarily involving its decomposition. The compound can decompose endothermically to form carbonyl fluoride and hydrogen fluoride:

CF3OHCOF2+HF\text{CF}_3\text{OH}\rightleftharpoons \text{COF}_2+\text{HF}

This reaction becomes autocatalytic due to the presence of hydrogen fluoride, which can further promote the decomposition process . Trifluoromethanol can also be synthesized through the reaction of trifluoromethyl hypochlorite with hydrogen chloride, yielding trifluoromethanol along with chlorine gas:

CF3OCl+HClCF3OH+Cl2\text{CF}_3\text{OCl}+\text{HCl}\rightarrow \text{CF}_3\text{OH}+\text{Cl}_2

At lower temperatures, this reaction can favor the formation of trifluoromethanol .

Trifluoromethanol can be synthesized through several methods:

  • From Trifluoromethyl Hypochlorite: As mentioned, trifluoromethanol can be produced by reacting trifluoromethyl hypochlorite with hydrogen chloride at low temperatures.
  • Equilibrium Shift: The synthesis can also be achieved by shifting the equilibrium of the decomposition reaction towards trifluoromethanol through protonation with superacids like fluoroantimonic acid .
  • Atmospheric Formation: Trifluoromethanol may also form in the atmosphere from reactions involving trifluoromethyl radicals and other reactive species, although this process is less controlled and occurs under specific environmental conditions .

Trifluoromethanol shares similarities with several other fluorinated alcohols. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Features
TrifluoromethanolCHF₃OSimplest perfluoroalcohol; unstable at room temperature
2,2,2-TrifluoroethanolCF₃CH₂OHWater-miscible liquid; stronger acidic character than ethanol
PentafluoroethanolCF₅OHHighly fluorinated; exhibits different physical properties compared to trifluoromethanol
HexafluoroisopropanolC₃F₆OMore complex structure; used in specialized applications

Trifluoromethanol's uniqueness lies in its position as the simplest perfluoroalcohol, which influences its reactivity and potential applications in synthetic chemistry compared to more complex fluorinated alcohols like 2,2,2-trifluoroethanol and pentafluoroethanol .

XLogP3

0.8

Other CAS

1493-11-4

Wikipedia

Trifluoromethanol

Dates

Modify: 2024-02-18

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